molecular formula C17H21N3O3 B10979796 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide

Cat. No. B10979796
M. Wt: 315.37 g/mol
InChI Key: WFXIHCATUFPCDS-UHFFFAOYSA-N
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Description

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide is a synthetic compound that features an indole moiety, a piperidine ring, and a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound.

    Formation of the Methoxyacetamide Group: The final step involves the acylation of the piperidine-indole intermediate with methoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine ring can enhance the compound’s binding affinity and specificity, while the methoxyacetamide group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide: Similar structure but with the indole carbonyl group at the 3-position.

    N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-ethoxyacetamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide is unique due to its specific substitution pattern, which can result in distinct biological activities and interactions compared to its analogs. The presence of the methoxyacetamide group can also influence its solubility and stability, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methoxyacetamide

InChI

InChI=1S/C17H21N3O3/c1-23-11-16(21)18-13-6-8-20(9-7-13)17(22)15-10-12-4-2-3-5-14(12)19-15/h2-5,10,13,19H,6-9,11H2,1H3,(H,18,21)

InChI Key

WFXIHCATUFPCDS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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